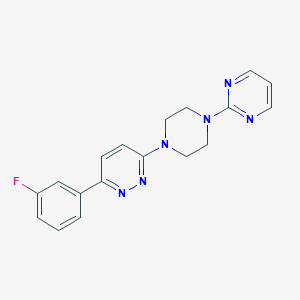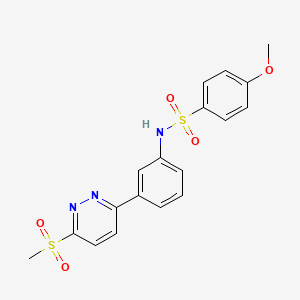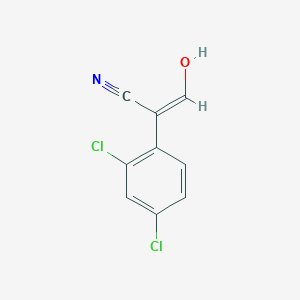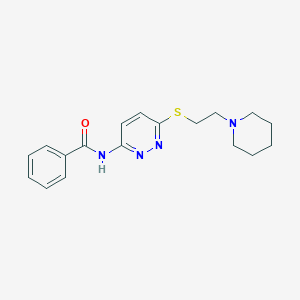![molecular formula C17H20FN3O3S B2425168 (1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320464-05-7](/img/structure/B2425168.png)
(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is a bicyclic structure with a pyrazole ring. The 3D structure of the molecule can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring and the methoxyphenylsulfonyl group could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .Scientific Research Applications
Catalysis and Organic Synthesis
Research into similar bicyclic structures, such as azabicyclo octanes and diazabicyclo octanes, has demonstrated their utility in catalyzing various organic reactions. For example, 1,4-Diazabicyclo[2.2.2]octane has been explored as an efficient catalyst in multicomponent reactions, showcasing the potential of bicyclic compounds in facilitating organic synthesis processes under mild conditions. These catalysts are instrumental in synthesizing heterocyclic compounds, indicating potential applications of similar structures in designing new catalysts for organic synthesis, potentially offering pathways to novel pharmaceuticals or materials (Azarifar, Nejat-Yami, & Zolfigol, 2013).
Pharmaceutical and Medicinal Chemistry
Compounds with the azabicyclo[3.2.1]octane skeleton have been synthesized and evaluated for their biological activities, such as dopamine transporter selectivity. This research area highlights the potential of these compounds in developing new drugs targeting neurological disorders, suggesting that detailed studies on "(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane" could uncover new pharmacological applications (Zhang et al., 2006).
Material Science
Research on related compounds has shown applications in material science, such as in the synthesis of novel polymers or materials with specific properties. For example, the synthesis of polysaccharides from bicyclic compounds opens avenues for developing new materials with tailored features, such as biodegradability or specific mechanical properties (Okada, Sumitomo, & Ogasawara, 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(5-fluoro-2-methoxyphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-24-16-6-3-12(18)9-17(16)25(22,23)21-13-4-5-14(21)11-15(10-13)20-8-2-7-19-20/h2-3,6-9,13-15H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZDUTDHOYZQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

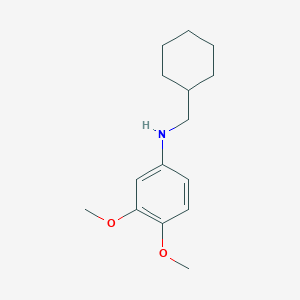
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2425088.png)
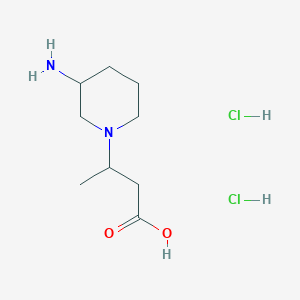
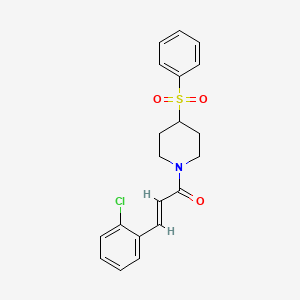
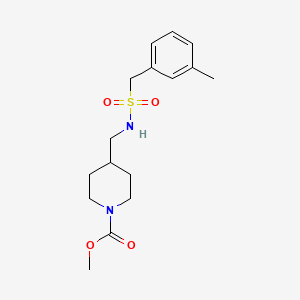
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)
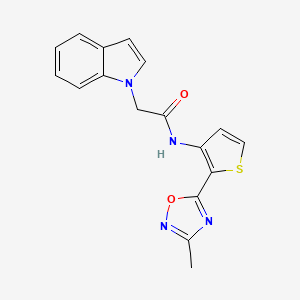
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)
